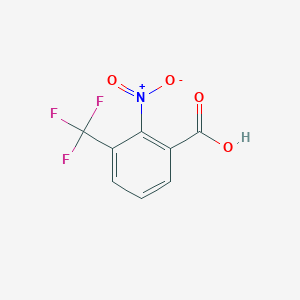

2-Nitro-3-(trifluoromethyl)benzoic acid

概要

説明

2-Nitro-3-(trifluoromethyl)benzoic acid is a derivative of benzoic acid where one of the hydrogen atoms in the benzene ring is replaced by a nitro group (-NO2), and a trifluoromethyl group (-CF3) is attached to the carbon atom in the carboxyl group (-COOH) . It has a molecular weight of 235.12 g/mol .

Synthesis Analysis

The synthesis of this compound can be achieved through several steps. Starting from o-methylphenol, a nitration reaction is carried out to selectively generate a key intermediate 2-methyl-6-nitrophenol. This is followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then a fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally, the methyl group is oxidized under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to the carbon atoms. The carboxyl group (-COOH) is also attached to the benzene ring .Chemical Reactions Analysis

The nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid has been studied, and the effects of key operating parameters were characterized. The optimized reaction temperature, M-ratio, and N/S were found to be 308 K, 1.6, and 0.57, respectively .Physical and Chemical Properties Analysis

This compound is a solid with a melting point of 134-138 °C (lit.) . The influence of fluorination on the solubility of organic pharmaceuticals in dense carbon dioxide has been evaluated .科学的研究の応用

Crystallographic and Spectroscopic Characterization

2-Nitro-3-(trifluoromethyl)benzoic acid has been studied for its crystallographic and spectroscopic properties. In research by Diehl III, Je, and Tanski (2019), the compound was analyzed for its regiochemistry and steric interactions, revealing how the trifluoromethyl group impacts the orientation of other functional groups in the molecule (Diehl III, Je, & Tanski, 2019).

Structural Characterization in Drug Precursors

This compound is also a structural component in precursors for antituberculosis drug candidates, as noted in research on benzothiazinones by Richter et al. (2021). Their work highlights the importance of structural characterization in the development of new drugs (Richter et al., 2021).

Degradation and Stability Studies

The stability and degradation processes of this compound have been explored in various conditions. Barchańska et al. (2019) used LC-MS/MS to study its degradation, contributing to a better understanding of the chemical's properties, especially in medical applications (Barchańska et al., 2019).

Luminescence Sensitization

Viswanathan and Bettencourt-Dias (2006) researched the use of thiophenyl-derivatized nitrobenzoic acid ligands, including this compound, as potential sensitizers for luminescence in Eu(III) and Tb(III) complexes. This study offers insights into its application in luminescent materials (Viswanathan & Bettencourt-Dias, 2006).

Catalytic Applications

Yang, Yip, and Wang (1997) explored the use of methyl(trifluoromethyl)dioxirane, which involves this compound, in the oxidative cleavage of aryl oxazolines. This research demonstrates its utility in catalytic processes (Yang, Yip, & Wang, 1997).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed. Personal protective equipment/face protection should be worn when handling this compound. It should be used only outdoors or in a well-ventilated area .

作用機序

Target of Action

It’s known that similar compounds have been used in biochemical genetics studies

Biochemical Pathways

Related compounds have been found to be involved in the methylbenzoate pathway in pseudomonas putida mt-2 .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Nitro-3-(trifluoromethyl)benzoic acid . .

生化学分析

Biochemical Properties

It is known that the nitro group in the compound can participate in various biochemical reactions . The trifluoromethyl group may also influence the compound’s interactions with enzymes, proteins, and other biomolecules .

Cellular Effects

It is possible that the compound could influence cell function by interacting with cell signaling pathways, affecting gene expression, or altering cellular metabolism .

Molecular Mechanism

It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is possible that the compound interacts with certain enzymes or cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

The compound could potentially interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

The compound could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

特性

IUPAC Name |

2-nitro-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO4/c9-8(10,11)5-3-1-2-4(7(13)14)6(5)12(15)16/h1-3H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRKODPBDWWCNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

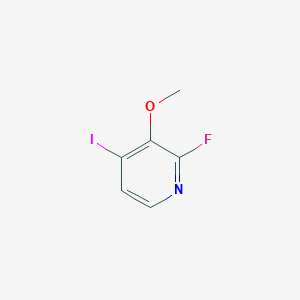

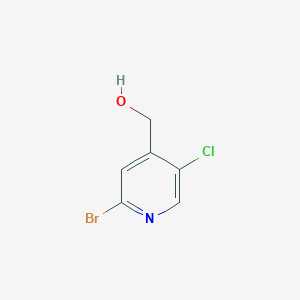

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B3092344.png)